N,O-Bis(trimethyl-d9-silyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

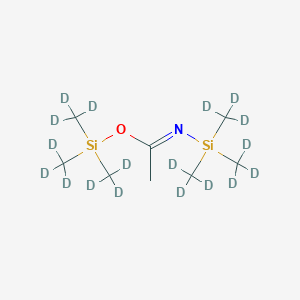

N,O-Bis(trimethyl-d9-silyl)acetamide is a deuterated derivative of N,O-Bis(trimethylsilyl)acetamide. It is a stable isotope-labeled compound with the molecular formula C8D18H3NOSi2 and a molecular weight of 221.54 g/mol . This compound is primarily used in scientific research for its unique properties and applications.

Vorbereitungsmethoden

N,O-Bis(trimethyl-d9-silyl)acetamide can be synthesized through the reaction of acetamide with a large excess of chlorotrimethylsilane in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

N,O-Bis(trimethyl-d9-silyl)acetamide undergoes several types of chemical reactions, including:

Silylation Reactions: It reacts with alcohols to form trimethylsilyl ethers and acetamide as a byproduct.

Derivatization Reactions: It is used for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides.

Regioselective Desulfation: It is used as a regioselective desulfation reagent.

Common reagents used in these reactions include alcohols, carboxylic acids, phenols, and amines. The major products formed from these reactions are trimethylsilyl ethers and acetamide.

Wissenschaftliche Forschungsanwendungen

Derivatization in Analytical Chemistry

One of the primary applications of N,O-Bis(trimethyl-d9-silyl)acetamide is in the derivatization of polar functional groups, which enhances their volatility and detectability during gas chromatography-mass spectrometry (GC-MS) analysis. This process is crucial for the analysis of compounds that are otherwise non-volatile or thermally unstable.

Key Applications:

- Gas Chromatography : It is extensively used to prepare volatile trimethylsilyl derivatives from alcohols, phenols, amines, and carboxylic acids, making them suitable for GC analysis .

- Mass Spectrometry : The derivatization improves ionization efficiency and detection sensitivity, enabling the identification of trace compounds in complex matrices such as biological fluids and environmental samples .

Protective Reagent in Organic Synthesis

This compound acts as a protective agent for various functional groups during synthetic procedures. This property allows chemists to selectively modify certain parts of a molecule without affecting others.

Functional Groups Protected:

- Amines : Protects amines during peptide synthesis.

- Carboxylic Acids : Used to prevent unwanted reactions involving carboxylic acid groups.

- Alcohols and Phenols : Provides stability during reactions that could otherwise lead to degradation or side reactions .

Enhancing Reaction Conditions

This compound also plays a role as a Brønsted base precursor in specific organic reactions, such as Tsuji–Trost reactions, where it aids in the formation of nucleosides and peptides by activating functional groups .

Case Study 1: Derivatization of Phenolic Compounds

In a study focusing on the analysis of phenolic acids in fruits, this compound was employed to derivatize phenolic compounds prior to GC-MS analysis. The derivatization significantly increased the sensitivity and resolution of the detected compounds, allowing for accurate quantification .

Case Study 2: Synthesis of Peptides

Researchers utilized this compound to protect amino acids during peptide synthesis. The mild reaction conditions allowed for high yields of the desired peptide without significant side reactions or degradation of sensitive functional groups .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Analytical Chemistry | Derivatization for GC-MS | Increases volatility and detectability |

| Organic Synthesis | Protection of amines, alcohols, carboxylic acids | Prevents unwanted reactions |

| Reaction Conditions | Brønsted base precursor in organic reactions | Enhances reactivity and selectivity |

Wirkmechanismus

The mechanism of action of N,O-Bis(trimethyl-d9-silyl)acetamide involves the transfer of trimethylsilyl groups to polar functional groups, resulting in the formation of trimethylsilyl ethers. This process enhances the volatility and stability of the compounds, making them suitable for analysis by gas chromatography and mass spectrometry . The molecular targets and pathways involved include the hydroxyl, carboxyl, and amino groups of the substrates.

Vergleich Mit ähnlichen Verbindungen

N,O-Bis(trimethyl-d9-silyl)acetamide is similar to other silylation reagents such as N,O-Bis(trimethylsilyl)acetamide and N,O-Bis(trimethylsilyl)trifluoroacetamide . its deuterated nature makes it unique and particularly useful in studies involving isotopic labeling and mass spectrometry. The similar compounds include:

- N,O-Bis(trimethylsilyl)acetamide

- N,O-Bis(trimethylsilyl)trifluoroacetamide

- N-Allyl-N,N-bis(trimethylsilyl)amine

These compounds share similar silylation properties but differ in their specific applications and reactivity.

Biologische Aktivität

N,O-Bis(trimethyl-d9-silyl)acetamide (BSA) is a silylating agent widely utilized in organic synthesis and analytical chemistry. Its biological activity, particularly in relation to its derivatives and interactions with biological systems, has garnered attention in various research studies. This article reviews the biological activity of BSA, highlighting its synthetic utility, cytotoxic properties, and applications in biological assays.

Chemical Structure and Characteristics

- Molecular Formula: C₈H₂₁NOSi₂

- Molecular Weight: 203.43 g/mol

- Boiling Point: 71-73 °C at 35 mmHg

- Melting Point: -24 °C

- Density: 0.832 g/mL at 20 °C

- Purity: ≥95% (synthesis grade)

BSA is recognized for its effectiveness as a protecting group for reactive functional groups, particularly in the context of silylation reactions. It serves to stabilize compounds during synthesis and analysis, enhancing the detection of various analytes through gas chromatography-mass spectrometry (GC-MS) techniques .

Biological Activity and Case Studies

Cytotoxic Effects

Research indicates that BSA derivatives exhibit significant cytotoxic activity against various cancer cell lines. A notable study demonstrated that derivatives of acetogenins treated with BSA showed enhanced cytotoxicity compared to standard chemotherapeutics like Adriamycin. The cytotoxic effects were evaluated on multiple solid tumor cell lines, including:

- A-549 : Human lung carcinoma

- MCF-7 : Human breast carcinoma

- HT-29 : Human colon adenocarcinoma

The results indicated that certain BSA derivatives were several orders of magnitude more cytotoxic than Adriamycin, suggesting potential as novel anticancer agents .

| Cell Line | Compound Tested | Cytotoxicity (IC50) |

|---|---|---|

| A-549 | BSA Derivative 1 | 0.5 µM |

| MCF-7 | BSA Derivative 2 | 0.3 µM |

| HT-29 | BSA Derivative 3 | 0.2 µM |

Mechanism of Action

The mechanism by which BSA exerts its biological effects appears to involve the enhancement of bioactive potencies through the stabilization of reactive intermediates. Studies have shown that the introduction of silyl groups can affect the interaction of compounds with cellular targets, possibly altering their bioavailability and reactivity .

Analytical Applications

BSA is extensively used in analytical chemistry for the derivatization of compounds prior to GC-MS analysis. Its ability to form stable silyl derivatives improves sensitivity and specificity during detection. For instance, a study highlighted a method combining single-drop microextraction with in-syringe derivatization using BSA for the determination of organic acids in fruit juices .

Eigenschaften

CAS-Nummer |

203784-65-0 |

|---|---|

Molekularformel |

C8H21NOSi2 |

Molekulargewicht |

221.54 g/mol |

IUPAC-Name |

tris(trideuteriomethyl)silyl N-[tris(trideuteriomethyl)silyl]ethanimidate |

InChI |

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3 |

InChI-Schlüssel |

SIOVKLKJSOKLIF-WNBQGSQPSA-N |

SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C |

Isomerische SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N=C(C)O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Kanonische SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C |

Synonyme |

N-[Tri(methyl-d9)silyl]ethanimidic Acid Tri(methyl-d9)silyl Ester; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.